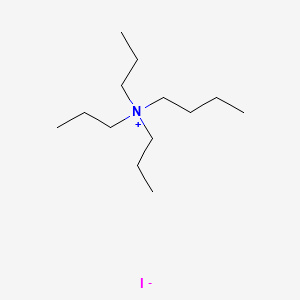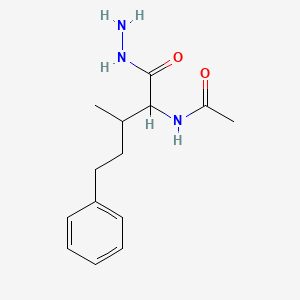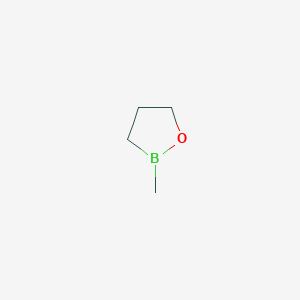
Butyltripropylammonium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyltripropylammonium iodide is a quaternary ammonium salt with the chemical formula C13H30IN. This compound is characterized by the presence of a butyl group and three propyl groups attached to a central nitrogen atom, with an iodide ion as the counterion. Quaternary ammonium salts like this compound are known for their ionic properties and are widely used in various chemical applications due to their ability to facilitate reactions between different phases.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butyltripropylammonium iodide typically involves the quaternization of tripropylamine with butyl iodide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The general reaction scheme is as follows:
(C3H7)3N+C4H9I→(C3H7)3NC4H9+I−
The reaction mixture is heated to reflux for several hours, after which the solvent is evaporated, and the product is purified by recrystallization from an appropriate solvent.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The reactants are continuously fed into the reactor, and the product is continuously removed, which helps in maintaining optimal reaction conditions and improving the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Butyltripropylammonium iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodide ion can be substituted with other nucleophiles such as chloride, bromide, or hydroxide ions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, particularly in the presence of strong oxidizing or reducing agents.
Phase Transfer Catalysis: It is often used as a phase transfer catalyst to facilitate reactions between reactants in different phases (e.g., organic and aqueous phases).
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium chloride, sodium bromide, and sodium hydroxide. These reactions are typically carried out in aqueous or mixed solvent systems.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Phase Transfer Catalysis: The compound is used in conjunction with organic solvents and aqueous solutions to enhance the solubility and reactivity of reactants.
Major Products Formed
Substitution Reactions: The major products are the corresponding quaternary ammonium salts with different anions.
Oxidation and Reduction Reactions: The products depend on the specific oxidizing or reducing agents used and the reaction conditions.
Wissenschaftliche Forschungsanwendungen
Butyltripropylammonium iodide has a wide range of applications in scientific research, including:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between hydrophilic and hydrophobic reactants.
Biology: The compound is used in the preparation of ionic liquids, which have applications in enzyme catalysis and protein stabilization.
Medicine: Quaternary ammonium salts are explored for their antimicrobial properties and potential use in drug delivery systems.
Industry: It is used in the production of surfactants, emulsifiers, and antistatic agents.
Wirkmechanismus
The mechanism of action of butyltripropylammonium iodide primarily involves its role as a phase transfer catalyst. The large organic cation enhances the solubility of polar reactants in non-polar solvents, thereby facilitating the transfer of ions across phase boundaries. This property is crucial in promoting reactions between reactants situated in different phases, increasing reaction efficiency and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrabutylammonium Iodide: Similar in structure but with four butyl groups instead of three propyl and one butyl group.
Tetrapropylammonium Iodide: Contains four propyl groups attached to the nitrogen atom.
Tetraethylammonium Iodide: Contains four ethyl groups attached to the nitrogen atom.
Uniqueness
Butyltripropylammonium iodide is unique due to its specific combination of butyl and propyl groups, which provides a balance of hydrophobic and hydrophilic properties. This balance enhances its effectiveness as a phase transfer catalyst and its solubility in various solvents, making it a versatile compound in both laboratory and industrial applications.
Eigenschaften
CAS-Nummer |
3593-24-6 |
|---|---|
Molekularformel |
C13H30IN |
Molekulargewicht |
327.29 g/mol |
IUPAC-Name |
butyl(tripropyl)azanium;iodide |
InChI |
InChI=1S/C13H30N.HI/c1-5-9-13-14(10-6-2,11-7-3)12-8-4;/h5-13H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
UDFFPWUKZUUZFV-UHFFFAOYSA-M |
Kanonische SMILES |
CCCC[N+](CCC)(CCC)CCC.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5Z)-5-[4-(diethylamino)-2-methoxybenzylidene]-1-(furan-2-ylmethyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14175029.png)

methanone](/img/structure/B14175047.png)

![1-[(4R)-4-(6-Bromo-2H-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethan-1-one](/img/structure/B14175050.png)
![9-Chloro-4-ethenylbenzo[h]isoquinolin-1(2H)-one](/img/structure/B14175054.png)
![2-Naphthalenecarboxylic acid, 6-chloro-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,8-dimethoxy-, ethyl ester](/img/structure/B14175058.png)
![[(Methylselanyl)methanetriyl]tris[dimethyl(phenyl)silane]](/img/structure/B14175065.png)

![5,8-Difluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B14175081.png)

![1-Octadec-9-enyl-3-[[2-[(octadec-9-enylcarbamoylamino)methyl]phenyl]methyl]urea](/img/structure/B14175089.png)

![1-(2-chlorobenzyl)-3-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B14175109.png)
